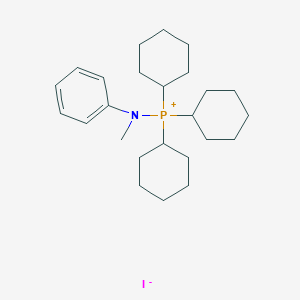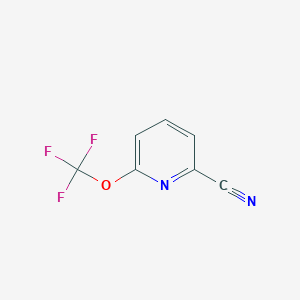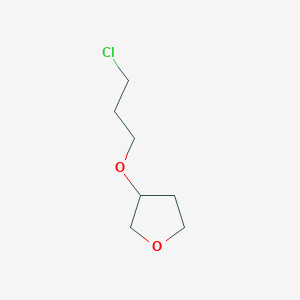
3-(3-Chloropropoxy)oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloropropoxy)oxolane is an organic compound with the molecular formula C₇H₁₃ClO₂ It is a heterocyclic compound, specifically a cyclic ether, and is characterized by the presence of a chloropropoxy group attached to an oxolane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloropropoxy)oxolane typically involves the reaction of oxolane with 3-chloropropanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Oxolane+3-ChloropropanolCatalystthis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography.
化学反应分析
Types of Reactions: 3-(3-Chloropropoxy)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various ethers, while oxidation reactions can produce oxides or ketones.
科学研究应用
3-(3-Chloropropoxy)oxolane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 3-(3-Chloropropoxy)oxolane involves its interaction with specific molecular targets. The chloropropoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The oxolane ring provides stability and influences the compound’s reactivity. The exact molecular pathways and targets depend on the specific application and context of use.
相似化合物的比较
Tetrahydrofuran (THF):
3-Chloropropanol: A precursor in the synthesis of 3-(3-Chloropropoxy)oxolane, it contains the chloropropoxy group but lacks the oxolane ring.
Uniqueness: this compound is unique due to the presence of both the chloropropoxy group and the oxolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
属性
分子式 |
C7H13ClO2 |
|---|---|
分子量 |
164.63 g/mol |
IUPAC 名称 |
3-(3-chloropropoxy)oxolane |
InChI |
InChI=1S/C7H13ClO2/c8-3-1-4-10-7-2-5-9-6-7/h7H,1-6H2 |
InChI 键 |
LSAFNCGWERCBLB-UHFFFAOYSA-N |
规范 SMILES |
C1COCC1OCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


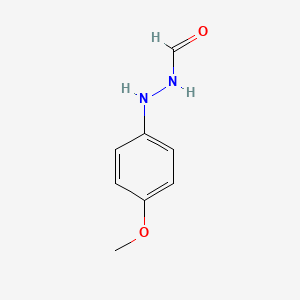

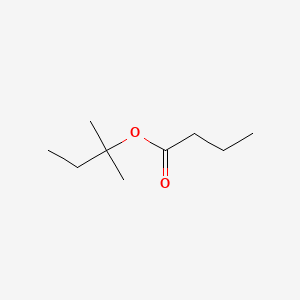
![4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B13145613.png)
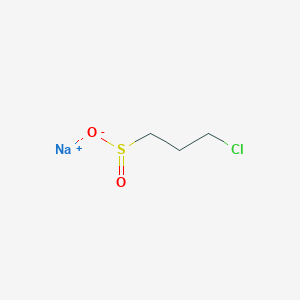

![7-Benzyl-4-(3,4-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145634.png)
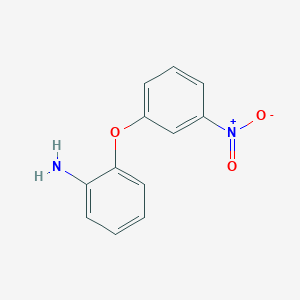
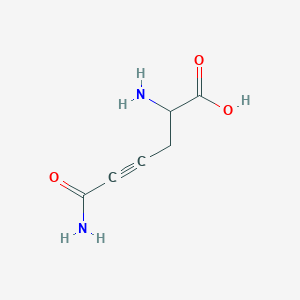

![4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13145656.png)
